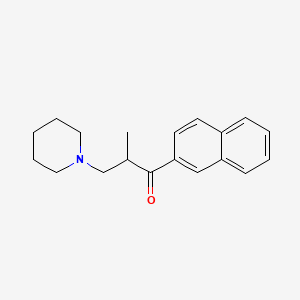
1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-piperidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-piperidinyl)- is a complex organic compound that belongs to the class of ketones. It features a naphthalene ring, a piperidine ring, and a propanone group, making it a molecule of interest in various fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-piperidinyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Friedel-Crafts Acylation: Introduction of the propanone group to the naphthalene ring.
Reductive Amination: Formation of the piperidine ring through the reduction of an imine intermediate.
Industrial Production Methods
Industrial production methods would likely involve large-scale organic synthesis techniques, ensuring high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure would be optimized for efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions could convert the ketone group to an alcohol.
Substitution: The aromatic naphthalene ring may participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-piperidinyl)- may have applications in various scientific fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialized chemicals or materials.
Mécanisme D'action
The mechanism of action for this compound would involve its interaction with specific molecular targets. The naphthalene and piperidine rings may interact with enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-pyrrolidinyl)-: Similar structure with a pyrrolidine ring instead of a piperidine ring.
1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-morpholinyl)-: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
The presence of the piperidine ring in 1-Propanone, 2-methyl-1-(2-naphthalenyl)-3-(1-piperidinyl)- may confer unique chemical and biological properties compared to its analogs. This uniqueness could be explored in terms of reactivity, stability, and pharmacological effects.
Propriétés
Numéro CAS |
72637-30-0 |
|---|---|
Formule moléculaire |
C19H23NO |
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
2-methyl-1-naphthalen-2-yl-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C19H23NO/c1-15(14-20-11-5-2-6-12-20)19(21)18-10-9-16-7-3-4-8-17(16)13-18/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3 |
Clé InChI |
LXVDVJZMLNKYOG-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCCCC1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


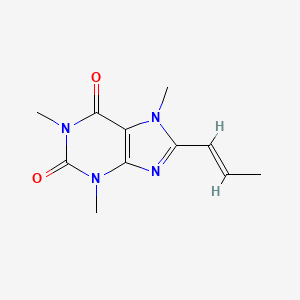
![1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro-](/img/structure/B14462063.png)
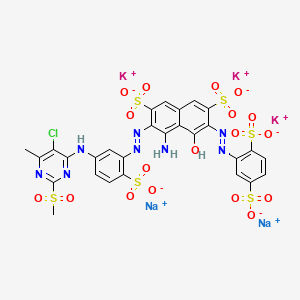

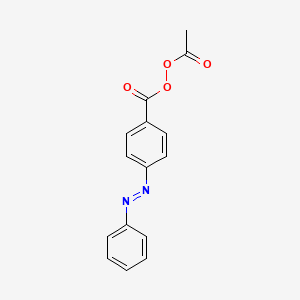

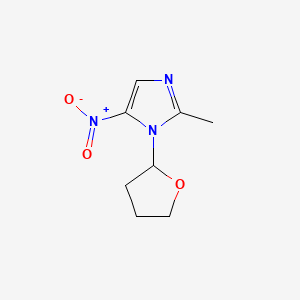
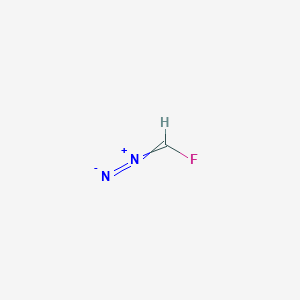
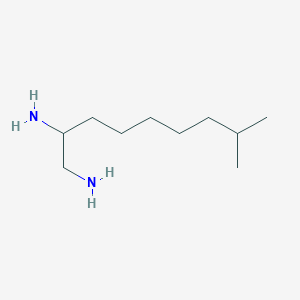

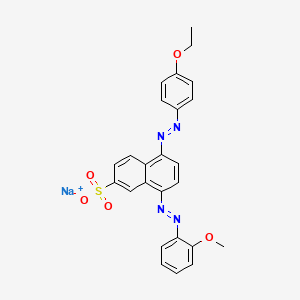
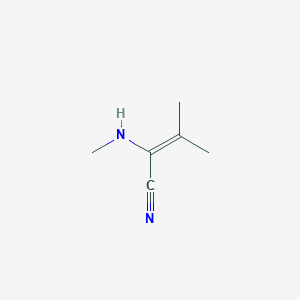
![N~2~-[4-(Dipropylamino)phenyl]-L-glutamine](/img/structure/B14462131.png)
![3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14462137.png)
